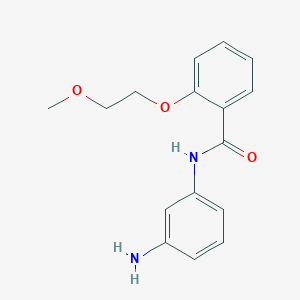
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 1020722-80-8
The compound features an amine group and a methoxyethoxy side chain, which contribute to its biological properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In various studies, derivatives of benzamide compounds have shown promising results against different cancer cell lines, suggesting a potential for this compound in cancer therapeutics.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of benzamide derivatives, this compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer). The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. Molecular modeling studies suggest that the compound binds effectively to the active sites of key enzymes involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide structure significantly influence biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish the binding affinity to target proteins.
Inhibition of Enzymatic Activity
This compound has also been evaluated for its inhibitory effects on various enzymes linked to disease processes such as inflammation and thrombosis. For example, it was found to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which is implicated in cancer progression.
| Enzyme | IC50 (mM) | Effect |
|---|---|---|
| h-NTPDase1 | 0.72 ± 0.11 | Inhibition |
| h-NTPDase2 | 0.27 ± 0.08 | Selective inhibition |
| h-NTPDase3 | 1.49 ± 0.51 | Moderate inhibition |
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-9-10-21-15-8-3-2-7-14(15)16(19)18-13-6-4-5-12(17)11-13/h2-8,11H,9-10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOFHWPVZLFJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















